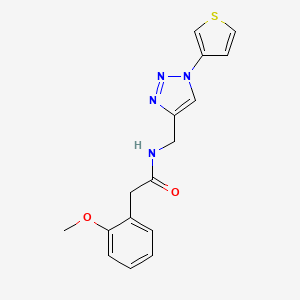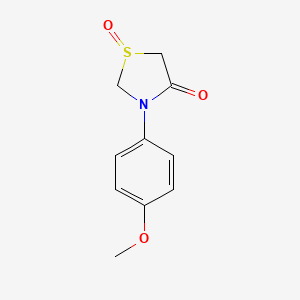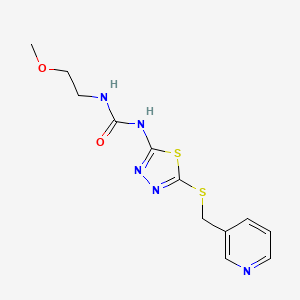![molecular formula C24H19F2N3O2S B2791361 (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone CAS No. 922827-06-3](/img/structure/B2791361.png)
(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical And Chemical Properties Analysis
The compound has a molecular weight of451.49. Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved sources.
Mécanisme D'action
The mechanism of action of (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone is not fully understood. However, some studies have suggested that this compound exerts its biological activities by inhibiting certain enzymes or signaling pathways in cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Some of the reported effects of this compound include:
1. Inhibition of cell proliferation: This compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Inhibition of pro-inflammatory cytokines: this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
3. Inhibition of microbial growth: This compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone in lab experiments is its potential to exhibit a wide range of biological activities. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the research on (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone. Some of the possible future directions include:
1. Development of more efficient synthesis methods for this compound.
2. Investigation of the mechanism of action of this compound to better understand its biological activities.
3. Exploration of the potential applications of this compound in other areas of scientific research, such as neurobiology and immunology.
4. Evaluation of the safety and toxicity of this compound in animal models.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its potential to exhibit a wide range of biological activities. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Méthodes De Synthèse
The synthesis of (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone has been reported in the literature. The synthesis involves the reaction of 2-phenoxybenzaldehyde with 4,6-difluorobenzothiazol-2-amine in the presence of piperazine and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. Some of the potential applications of this compound in scientific research include:
1. Anti-cancer activity: this compound has been found to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Anti-microbial activity: this compound has been found to exhibit anti-microbial activity against various microorganisms, including bacteria and fungi.
Propriétés
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O2S/c25-16-14-19(26)22-21(15-16)32-24(27-22)29-12-10-28(11-13-29)23(30)18-8-4-5-9-20(18)31-17-6-2-1-3-7-17/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNLIMOYRCGGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3,4-dimethoxyphenyl)-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2791282.png)






![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791298.png)

